Hydroxyapatite

概要

説明

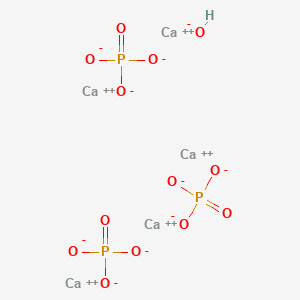

Hydroxyapatite (HA) is an inorganic mineral present in human bone and teeth . It plays a role in the structural strength of bone and in bone regeneration . HA is a mineral form of calcium apatite that is present in human bones. It makes up somewhere between 65% and 70% of the weight of human bone . HA is also a type of calcium phosphate. It has low solubility, so it does not easily dissolve in water .

Synthesis Analysis

The techniques developed to obtain synthetic HA are focused on its utilization in the biomedical field as bone and dental implant, coating material, and drug carrier . The preparation conditions of synthesized HAp determine their physical and chemical characteristics, crystalline structure, and shape .

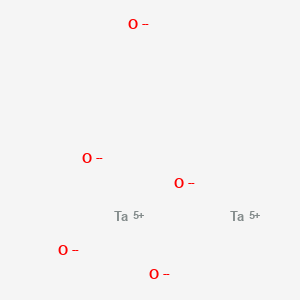

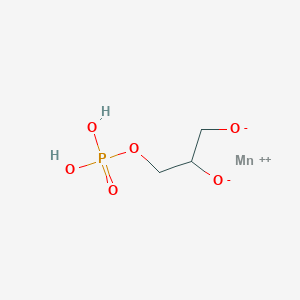

Molecular Structure Analysis

Hydroxyapatite (HA) is an inorganic mineral that has a typical apatite lattice structure as (A10 (BO4)6C2) where A, B, and C are defined by Ca, PO4, and OH . Pure HA contains 39.68% by weight calcium and 18% by weight phosphorus resulting in a Ca/P mole ratio of 1.67 .

Chemical Reactions Analysis

Classical chemical synthesis processes of HAP for wet methods are concluded as follows :

Physical And Chemical Properties Analysis

Hydroxyapatite is a stable and biocompatible calcium phosphate with low solubility . The robust structure of HAp allows for a host of applications in biomedicine . The properties of HAp are also influenced by various substitutions of atoms in the HAp crystal lattice .

科学的研究の応用

Bone Tissue Regeneration (Osteogenesis)

- Field : Biomedical Engineering

- Application : HAp is widely used as an implant material in bone tissue regeneration due to its excellent biocompatibility, high bioactivity, and osteoconductive properties .

- Methods : HAp can be synthesized from natural sources like mammalian, marine, shell, and plant sources, or from synthetic precursors via different dry and wet processes .

- Results : Composite biomaterials with HAp showed better cell adhesion and cell proliferation. In-vivo studies showed significant bone formation with hydroxyapatite composite materials .

Drug Delivery Systems

- Field : Pharmaceutical Sciences

- Application : HAp is used as a drug carrier in drug delivery systems .

- Methods : The drug molecules are loaded onto the HAp particles, which are then implanted or injected into the body .

- Results : The drug is gradually released from the HAp particles, allowing for controlled and sustained drug delivery .

Dental Implants

- Field : Dentistry

- Application : HAp is used for dental implant coatings and bone defect augmentations .

- Methods : HAp coatings are applied to dental implants to promote osseointegration .

- Results : The use of HAp in dental implants has been shown to improve the success rate of dental implant procedures .

Bioimaging

- Field : Medical Imaging

- Application : HAp is used in bioimaging applications .

- Methods : HAp particles can be functionalized with imaging agents for use in various imaging modalities .

- Results : The use of HAp in bioimaging has been shown to improve image quality and diagnostic accuracy .

Catalysis

- Field : Chemical Engineering

- Application : HAp is used as a catalyst in various chemical reactions .

- Methods : HAp particles are used as a support material for catalytic agents .

- Results : The use of HAp in catalysis has been shown to improve reaction efficiency and selectivity .

Energy Storage

- Field : Materials Science

- Application : HAp is used in energy storage applications .

- Methods : HAp particles are incorporated into energy storage devices such as batteries and supercapacitors .

- Results : The use of HAp in energy storage has been shown to improve energy storage capacity and efficiency .

Environmental Remediation

- Field : Environmental Science

- Application : HAp can be utilized for various environmental applications, including the removal of organic pollutants, quantitative analysis for the detection of pollutants, and photocatalytic degradation .

- Methods : HAp particles can be used to adsorb pollutants from water and air. The particles can also be functionalized to enhance their adsorption capacity .

- Results : Studies have shown that HAp can effectively remove various types of pollutants, including heavy metals and organic compounds .

Magnetic Resonance

- Field : Medical Imaging

- Application : HAp has potential role in various fields such as magnetic resonance .

- Methods : HAp particles can be functionalized with magnetic nanoparticles for use in magnetic resonance imaging .

- Results : The use of HAp in magnetic resonance has been shown to improve image quality and diagnostic accuracy .

Cell Separation

- Field : Biotechnology

- Application : HAp is used in cell separation applications .

- Methods : HAp particles can be functionalized with specific ligands to selectively bind and separate specific types of cells .

- Results : The use of HAp in cell separation has been shown to improve separation efficiency and selectivity .

Hyperthermia Treatment

- Field : Oncology

- Application : HAp is used in the treatment of hyperthermia .

- Methods : HAp particles can be functionalized with magnetic nanoparticles for use in hyperthermia treatment .

- Results : The use of HAp in hyperthermia treatment has been shown to improve treatment efficiency and patient outcomes .

Surface Treatment

- Field : Materials Science

- Application : HAp is used in surface treatment applications .

- Methods : HAp coatings can be applied to various materials to improve their surface properties .

- Results : The use of HAp in surface treatment has been shown to improve material durability and performance .

Separation and Purification

- Field : Chemical Engineering

- Application : HAp is used in separation and purification applications .

- Methods : HAp particles can be used as a filter medium in various separation and purification processes .

- Results : The use of HAp in separation and purification has been shown to improve separation efficiency and purity .

Traumatology

- Field : Medical Science

- Application : HAp is used in traumatology for bone void fillers .

- Methods : HAp particles are used to fill bone voids in trauma patients .

- Results : The use of HAp in traumatology has been shown to improve patient recovery and bone healing .

Early Carious Lesions Treatment

- Field : Dentistry

- Application : HAp is used for the treatment of early carious lesions .

- Methods : HAp particles are applied to the tooth surface to remineralize early carious lesions .

- Results : The use of HAp in carious lesions treatment has been shown to halt the progression of caries and promote tooth remineralization .

Medical Implant Coatings

- Field : Biomedical Engineering

- Application : HAp is used for medical implant coatings .

- Methods : HAp coatings are applied to medical implants to promote osseointegration .

- Results : The use of HAp in medical implant coatings has been shown to improve the success rate of implant procedures .

Gene Delivery

- Field : Genetic Engineering

- Application : HAp is used in gene delivery applications .

- Methods : HAp particles can be functionalized with specific genes for delivery into cells .

- Results : The use of HAp in gene delivery has been shown to improve gene delivery efficiency and selectivity .

Treatment of Hyperthermia

- Field : Oncology

- Application : HAp is used in the treatment of hyperthermia .

- Methods : HAp particles can be functionalized with magnetic nanoparticles for use in hyperthermia treatment .

- Results : The use of HAp in hyperthermia treatment has been shown to improve treatment efficiency and patient outcomes .

Controlled Delivery of Therapeutic Drugs

- Field : Pharmaceutical Sciences

- Application : HAp is used for the controlled delivery of therapeutic drugs .

- Methods : Therapeutic drugs are loaded onto HAp particles, which are then implanted or injected into the body .

- Results : The use of HAp in drug delivery has been shown to allow for controlled and sustained drug release .

Safety And Hazards

Common adverse effects of Hydroxyapatite are gastrointestinal (constipation, dyspepsia, abdominal pain, vomiting, etc) and seem to occur at a slightly lower rate than with calcium carbonate supplements . Since hydroxyapatite dietary supplements are typically from bovine sources, improper manufacturing processes might increase the risk of variant Creutzfeldt-Jakob disease (vCJD), also known as “human mad cow disease” .

将来の方向性

特性

IUPAC Name |

pentacalcium;hydroxide;triphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Ca.3H3O4P.H2O/c;;;;;3*1-5(2,3)4;/h;;;;;3*(H3,1,2,3,4);1H2/q5*+2;;;;/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJRXVWERLGGKC-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca5HO13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-46-5 (Parent) | |

| Record name | Durapatite [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872537 | |

| Record name | Calcium hydroxide phosphate (Ca5(OH)(PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A white, odourless powder which is stable in air, Solid; [Merck Index] White suspension; [MSDSonline], White odorless solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | TRICALCIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Durapatite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5580 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Calcium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid | |

| Record name | TRICALCIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Hydroxyapatite | |

CAS RN |

1306-06-5, 12167-74-7 | |

| Record name | Durapatite [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Durapatite [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012167747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide phosphate (Ca5(OH)(PO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBASIC CALCIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D9GV0Z28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

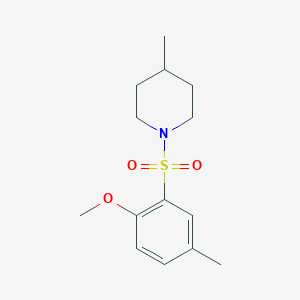

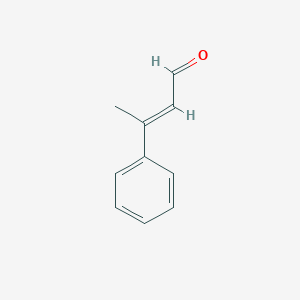

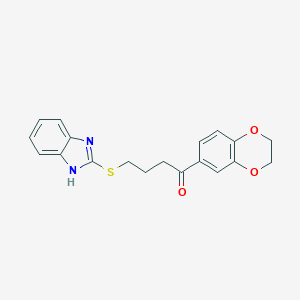

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B223532.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)